molecular formula C11H8ClNO2 B8546012 3-(5-Chloro-pyridin-2-yloxy)-phenol

3-(5-Chloro-pyridin-2-yloxy)-phenol

Cat. No.: B8546012
M. Wt: 221.64 g/mol
InChI Key: PIBVZOXLILYTCM-UHFFFAOYSA-N
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Description

3-(5-Chloro-pyridin-2-yloxy)-phenol is a phenolic compound featuring a chloropyridinyloxy scaffold, a structure recognized in the development of synthetic intermediates and active ingredients. This motif is ubiquitous in biologically active molecules, particularly within the agrochemical industry, where closely related compounds serve as key precursors in the synthesis of herbicides . The structural framework of 2-aryloxypyridines is highly versatile, allowing for further synthetic elaboration via metal-catalyzed cross-coupling reactions and other functionalization techniques to create a diverse array of symmetrical and unsymmetrical polysubstituted phenols for discovery research . In pharmaceutical contexts, heterocyclic scaffolds containing pyridine and phenol subunits are of significant interest, as over 85% of all FDA-approved drugs contain heterocycles, with many demonstrating potential against a range of malignancies and other therapeutic areas . The inherent flexibility of this core structure makes it a valuable template for medicinal chemistry programs aimed at exploring new chemical space and modulating biological activity. Researchers utilize this and similar compounds as foundational building blocks for constructing more complex molecular architectures, investigating structure-activity relationships, and developing novel agents with potential herbicidal or pharmacological properties .

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

3-(5-chloropyridin-2-yl)oxyphenol

InChI

InChI=1S/C11H8ClNO2/c12-8-4-5-11(13-7-8)15-10-3-1-2-9(14)6-10/h1-7,14H

InChI Key

PIBVZOXLILYTCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The presence of -OCH₃ (methoxy) in 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol reduces polarity compared to the phenolic -OH in the target compound, likely lowering aqueous solubility but improving membrane permeability .
  • Aminomethyl Modification: The aminomethyl group in 2-[4-(Aminomethyl)-2-chlorophenoxy]-5-pyridin-2-ylphenol introduces a basic nitrogen, enabling salt formation and enhancing bioavailability .
  • Halogen Variation: Replacing chlorine with fluorine in (2-Chloro-5-fluoropyridin-3-yl)methanol may alter metabolic stability and electronic distribution due to fluorine’s strong electron-withdrawing effect .

Preparation Methods

Reaction of 5-Chloro-2,3-Difluoropyridine with Phenolic Substrates

A widely cited method involves the condensation of 5-chloro-2,3-difluoropyridine with resorcinol (1,3-dihydroxybenzene) under basic conditions. The reaction proceeds via nucleophilic displacement of the fluorine atom at the pyridine’s 2-position by the phenolic oxygen:

Procedure :

  • Reactants :

    • 5-Chloro-2,3-difluoropyridine (1.0 equiv)

    • Resorcinol (1.2 equiv)

    • Potassium hydroxide (1.5 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Conditions : Stirred at 25–50°C under nitrogen for 6–12 hours.

  • Workup :

    • Quenching with ice-water

    • Extraction with diethyl ether (3×)

    • Washing with brine and drying over MgSO₄

    • Crystallization from ethanol

Yield : 72%.

Mechanistic Insights :

  • The base deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity.

  • Fluorine’s high electronegativity facilitates its displacement compared to chlorine.

Alternative Halogenated Pyridine Substrates

Substituting 5-chloro-2,3-difluoropyridine with 2,5-dichloropyridine reduces costs but requires harsher conditions. A solvent-free "melt method" achieves this:

Procedure :

  • Reactants :

    • 2,5-Dichloropyridine (1.0 equiv)

    • Resorcinol (1.1 equiv)

  • Conditions : Heated at 150°C under nitrogen for 8 hours.

  • Workup :

    • Dissolution in methyl ethyl ketone

    • Filtration to remove unreacted solids

    • Column chromatography (silica gel, hexane/ethyl acetate)

Yield : 58–65%.

Trade-offs :

  • Advantage : Eliminates solvent use, reducing environmental impact.

  • Challenge : Lower regioselectivity due to competing substitution at pyridine’s 5-chloro position.

Ullmann-Type Coupling for Enhanced Regiocontrol

Copper-Catalyzed Coupling

The Ullmann reaction improves regioselectivity by leveraging copper catalysts to couple 5-chloro-2-iodopyridine with resorcinol:

Procedure :

  • Reactants :

    • 5-Chloro-2-iodopyridine (1.0 equiv)

    • Resorcinol (1.0 equiv)

    • Copper(I) iodide (10 mol%)

    • 1,10-Phenanthroline (20 mol%)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : Heated at 110°C for 24 hours.

  • Workup :

    • Dilution with water

    • Extraction with ethyl acetate (3×)

    • Rotary evaporation followed by recrystallization

Yield : 68%.

Key Observations :

  • The iodine leaving group enhances reactivity compared to fluorine or chlorine.

  • Ligands like 1,10-phenanthroline stabilize the copper catalyst, suppressing side reactions.

Precursor Synthesis and Scalability

Preparation of 5-Chloro-2,3-Difluoropyridine

The fluorinated pyridine precursor is synthesized via halogen exchange:

Procedure :

  • Reactants :

    • 2,3,5-Trichloropyridine (1.0 equiv)

    • Cesium fluoride (3.0 equiv)

  • Solvent : Sulfolane

  • Conditions : Heated at 180°C for 48 hours.

  • Distillation : Isolated via fractional distillation (b.p. 92–94°C).

Yield : 85%.

Scalability Note :

  • Cesium fluoride’s hygroscopic nature necessitates anhydrous conditions for consistent yields.

Comparative Analysis of Synthetic Routes

The table below contrasts key methods for synthesizing 3-(5-chloro-pyridin-2-yloxy)-phenol:

MethodStarting MaterialsConditionsYield (%)Purity (%)
Nucleophilic Substitution5-Chloro-2,3-difluoropyridine, ResorcinolDMSO, KOH, 50°C7298
Melt Method2,5-Dichloropyridine, ResorcinolSolvent-free, 150°C6595
Ullmann Coupling5-Chloro-2-iodopyridine, ResorcinolDMF, CuI, 110°C6897

Critical Factors Influencing Yield :

  • Leaving Group Reactivity : Iodine > Fluorine > Chlorine.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates.

  • Base Strength : Strong bases (e.g., KOH) improve nucleophilicity but may degrade sensitive substrates.

Optimization Strategies and Challenges

Solvent Selection

  • DMSO : Optimal for dissolving phenolic substrates but complicates product isolation due to high boiling point.

  • Methyl Ethyl Ketone : Preferred for easier workup but limits reaction temperature to <100°C.

Byproduct Formation

  • Diaryl Ethers : Competing coupling at pyridine’s 5-chloro position occurs in melt methods.

  • Mitigation : Use of excess resorcinol (1.5 equiv) suppresses unwanted side reactions .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.2 ppm) and confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 251.035 for C₁₁H₇ClNO₂) .
  • FT-IR : Detects phenolic -OH stretches (~3200 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹) .

How can researchers address low yields in the final coupling step of the synthesis?

Advanced Research Question
Low yields often stem from:

  • Steric Hindrance : Introduce electron-withdrawing groups (e.g., -Cl) to activate the pyridine ring for nucleophilic attack .
  • Incomplete Deprotonation : Use stronger bases (e.g., NaH) in anhydrous conditions .
  • Side Reactions : Monitor intermediates via TLC (silica gel, UV detection) to isolate reactive species before coupling .

What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

  • Complementary Techniques : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguous NOE correlations .
  • Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .
  • Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns .

How does the electronic environment of the pyridine ring influence the reactivity of this compound?

Advanced Research Question

  • Electron-Withdrawing Effects : The 5-chloro substituent deactivates the pyridine ring, directing electrophilic substitution to the para position relative to the oxygen atom .
  • Resonance Stabilization : The phenolic -OH donates electrons via conjugation, enhancing stability of the transition state in SNAr reactions .

What are the best practices for evaluating the stability of this compound under varying storage conditions?

Basic Research Question

  • Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the phenolic group .

How can computational tools predict the regioselectivity of derivatization reactions involving this compound?

Advanced Research Question

  • Molecular Orbital Analysis : Use Gaussian or ORCA software to calculate Fukui indices, identifying nucleophilic/electrophilic sites .
  • Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic sites .

What methodologies are effective for scaling up the synthesis of this compound without compromising purity?

Advanced Research Question

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., Cl-substitution) .
  • Crystallization Optimization : Use anti-solvent addition (e.g., water in DCM) to enhance crystal purity and yield .

How can researchers differentiate between isomeric byproducts formed during synthesis?

Advanced Research Question

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA with hexane/isopropanol mobile phases .
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration of stereoisomers .

What are the key considerations for designing bioactivity assays for this compound derivatives?

Advanced Research Question

  • Target Selection : Prioritize enzymes with accessible active sites (e.g., kinases, phosphatases) based on docking results .
  • Assay Conditions : Use PBS buffer (pH 7.4) and DMSO (<1% v/v) to maintain compound solubility and stability .

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